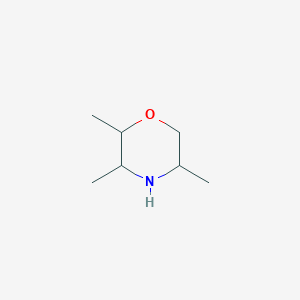

2,3,5-Trimethylmorpholine

Description

Historical Context and Early Chemical Investigations of Morpholine (B109124) Scaffolds

The history of the morpholine scaffold dates back to the pioneering work in heterocyclic chemistry in the late 19th century. The naming of morpholine is widely attributed to the German chemist Ludwig Knorr, who first synthesized a related compound in the late 1800s. chemceed.comwikipedia.org Initially, Knorr incorrectly postulated that this heterocyclic ring was a core structural component of the morphine molecule, which led to the name "morpholine." wikipedia.org This hypothesis was later proven to be incorrect, but the name has persisted.

The foundational synthetic methods for creating the morpholine ring were established around this period. In 1899, Knorr reported a key synthesis for a morpholine derivative, 4-methyl-2-morpholinone, by reacting ethylene (B1197577) oxide with sarcosine (B1681465) and subsequently dehydrating the resulting N-ethanolamino acid intermediate. This work was a significant advancement in heterocyclic synthesis and laid the groundwork for future methods of constructing the morpholine framework. Early industrial production methods often involved the acid-catalyzed dehydration of diethanolamine (B148213) or the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures. chemceed.comwikipedia.org These early investigations established morpholine as a readily accessible and stable heterocyclic system, paving the way for its exploration in a multitude of chemical applications.

Significance of Substituted Morpholines in Organic Synthesis and Heterocyclic Chemistry Research

Substituted morpholines are recognized as "privileged structures" in medicinal chemistry, meaning the scaffold appears in numerous biologically active compounds and approved drugs. thieme-connect.com The inclusion of the morpholine ring can impart desirable physicochemical properties to a molecule, as it is a weaker base than analogous structures like piperidine. lifechemicals.com This modification can influence a drug's solubility, metabolic stability, and ability to interact with biological targets.

The significance of C-substituted morpholines—those with substituents on the carbon atoms of the ring—is particularly noteworthy. These compounds are found in a variety of natural products and are key components in a wide array of pharmaceuticals with diverse therapeutic applications, including antidepressants, appetite suppressants, and antitumor agents. lifechemicals.comresearchgate.net For instance, the anticancer agent gefitinib (B1684475) and the antibiotic linezolid (B1675486) are prominent examples of drugs that feature a morpholine moiety. wikipedia.orgchemicalbook.com

Beyond medicinal applications, substituted morpholines are valuable tools in organic synthesis. Chiral morpholine derivatives are frequently used as versatile synthons for preparing enantiomerically pure amino acids and amino alcohols. researchgate.net They have also been employed as chiral auxiliaries and catalysts in asymmetric synthesis, a field focused on creating specific stereoisomers of a molecule. lifechemicals.comresearchgate.net The ongoing development of novel and efficient synthetic routes to access variously substituted morpholines remains an active area of research, driven by their immense potential in both drug discovery and broader organic chemistry. thieme-connect.com

Rationale for Dedicated Academic Study of 2,3,5-Trimethylmorpholine

While the broader class of substituted morpholines has been extensively studied for its applications, dedicated academic focus on this compound has been more fundamental in nature. The primary rationale for its specific investigation lies in the realm of stereochemistry and structural analysis. The presence of methyl groups at positions 2, 3, and 5 creates three stereocenters, resulting in four possible diastereomeric pairs of isomers. Each of these isomers possesses a unique three-dimensional arrangement, profoundly influencing its physical and chemical properties.

A key academic study focused on the synthesis of all four isomers of this compound from appropriately substituted ethanolamines. acs.org A significant challenge and a primary goal of this research was the separation of these closely related isomers, which was achieved using preparative gas-liquid chromatography. acs.org Following separation, the critical task was to unambiguously determine the precise configuration of each isomer. This was accomplished through advanced Nuclear Magnetic Resonance (NMR) studies, specifically by analyzing the coupling constants of protons on the morpholine ring. acs.org

Such detailed structural elucidation is crucial. Understanding the exact stereochemistry and conformational preferences of each isomer is a prerequisite for predicting how it might interact with other molecules, be it in a chemical reaction or with a biological receptor. This type of foundational research, while not application-driven, provides the essential knowledge base required for any future exploration of this compound or more complex derivatives in fields like drug design, where specific stereoisomerism is often the key to efficacy and selectivity.

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅NO |

| CAS Number | 98430-04-7 |

| Molecular Weight | 129.20 g/mol |

Overview of Current Research Trajectories for Trimethylmorpholine Compounds

While current research explicitly targeting this compound is limited, significant academic and industrial efforts are focused on closely related trimethylmorpholine structures. A prominent example is the investigation of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.govnih.gov This line of research is largely driven by the quest for new and improved pharmacotherapies, particularly for smoking cessation. nih.gov

These studies often use the antidepressant bupropion (B1668061) and its active metabolite, hydroxybupropion (B195616)—which contains a 2-phenyl-3,5,5-trimethylmorpholin-2-ol structure—as a starting point. nih.gov Researchers systematically synthesize a variety of analogues by modifying substituents on the phenyl ring or by making small changes to the morpholine structure itself. nih.gov The goal is to enhance the compound's potency and selectivity for specific biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and monoamine transporters (for dopamine (B1211576) and norepinephrine), which are implicated in nicotine (B1678760) addiction. nih.govnih.gov

The research trajectory involves a multi-step process:

Chemical Synthesis: Development of synthetic routes to create a library of novel analogues. nih.gov

In Vitro Profiling: Testing the synthesized compounds for their ability to inhibit neurotransmitter uptake and to act as antagonists at various nAChR subtypes. nih.gov

Structure-Activity Relationship (SAR) Studies: Analyzing how different chemical modifications affect biological activity to build predictive models for designing better compounds. e3s-conferences.org

In Vivo Testing: Evaluating the most promising candidates in animal models to assess their behavioral effects and potential as therapeutic agents. nih.gov

This focused approach on complex trimethylmorpholine derivatives highlights a major trajectory in modern medicinal chemistry: the rational design and optimization of heterocyclic scaffolds to develop next-generation drugs with superior efficacy. nih.govnih.gov

Table 2: Research Findings on 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues nih.gov

| Compound Analogue | Key Structural Feature | Potency Highlights |

|---|---|---|

| (S,S)-5a | 3'-Chlorophenyl group, H at position 2 (deshydroxy) | More potent inhibitor of dopamine, norepinephrine, and serotonin (B10506) uptake compared to the parent hydroxybupropion metabolite. |

| (S,S)-5e | N-ethyl group | Showed better potency than the parent compound in blocking nicotine-conditioned place preference. |

| (S,S)-5f | N-propyl group | Among the most potent transporter inhibitors and demonstrated superior potency in blocking nicotine-conditioned place preference. |

| (S,S)-5g & 5h | 3-ethyl and 3-propyl extensions | The most potent analogues tested as dopamine uptake inhibitors. |

This table summarizes findings from a study aimed at developing smoking cessation aids by modifying the trimethylmorpholine scaffold. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2,3,5-trimethylmorpholine |

InChI |

InChI=1S/C7H15NO/c1-5-4-9-7(3)6(2)8-5/h5-8H,4H2,1-3H3 |

InChI Key |

XDAMZGXFTHZDFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(C(N1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,5 Trimethylmorpholine and Its Analogues

Classical and Established Synthetic Routes to 2,3,5-Trimethylmorpholine

Traditional methods for the synthesis of the morpholine (B109124) ring often rely on the intramolecular cyclization of bifunctional precursors. These routes are valued for their reliability and use of readily available starting materials.

Synthesis from Appropriately Substituted Ethanolamines

The synthesis of substituted morpholines frequently originates from vicinal amino alcohols, also known as ethanolamines. nih.gov A common and conceptually straightforward approach involves the conversion of a 1,2-amino alcohol into a morpholine through an annulation reaction, where two carbon atoms are added to form the ring. nih.gov

A plausible route to this compound would start from an appropriately substituted open-chain amino alcohol precursor, such as N-(2-hydroxypropyl)alaninol. The classical approach involves intramolecular cyclization, typically under acidic conditions. This process usually involves the dehydration of the diol to form the ether linkage of the morpholine ring. For instance, heating the precursor with a strong acid like sulfuric acid facilitates an intramolecular SN2 reaction, where one hydroxyl group is protonated and subsequently displaced by the other, closing the ring. The stereochemistry of the final product is dependent on the stereocenters present in the starting amino alcohol.

Another established method involves the reaction of a 1,2-amino alcohol with an agent that provides a two-carbon unit with leaving groups. For example, reaction with chloroacetyl chloride followed by reduction of the resulting morpholinone is a common three-step sequence. nih.gov More direct and redox-neutral protocols have also been developed, such as the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide, which proceeds through an initial SN2 reaction followed by cyclization. nih.gov

Ring-Closing Strategies and Cyclization Reactions in Morpholine Formation

A variety of ring-closing strategies have been developed to enhance the efficiency and scope of morpholine synthesis. These methods often employ metal catalysis to facilitate the key bond-forming steps.

Palladium-catalyzed reactions are prominent in this area. One strategy involves an intramolecular Wacker-type aerobic oxidative cyclization. rsc.org This method uses a base-free Pd(DMSO)₂(TFA)₂ catalyst to form six-membered nitrogen heterocycles, including morpholines, from alkene-tethered substrates. rsc.org Another powerful palladium-catalyzed method is the carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. acs.orgnih.gov This key step generates the morpholine ring in a single, stereocontrolled transformation. acs.org

Rhodium catalysis has also been employed for the diastereoselective synthesis of highly substituted morpholines. An atom-economic pathway utilizing the intramolecular cyclization of nitrogen-tethered allenols can produce 2,3,5-trisubstituted morpholines with high yields and excellent diastereoselectivity. mdpi.com

Iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-hydroxy amines that are substituted with an allylic alcohol, proceeding through either C-O or C-N bond formation. rsc.org These varied cyclization strategies provide a versatile toolkit for accessing the morpholine core structure.

Advanced Synthetic Approaches for this compound Analogues

Modern synthetic chemistry has introduced sophisticated methods for creating complex morpholine analogues with precise control over their three-dimensional structure. These advanced approaches are crucial for developing compounds with tailored biological activities.

Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues

A specific class of analogues, the 2-(substituted phenyl)-3,5,5-trimethylmorpholines, has been synthesized as potential aids for smoking cessation. nih.govacs.orgacs.org The synthesis for these compounds provides a clear example of a multi-step, stereocontrolled route to a complex morpholine derivative. acs.org

This synthetic sequence is outlined in the table below:

| Step | Reaction | Reagents & Conditions | Outcome |

| 1 | Reduction of Ketone | Sodium borohydride (B1222165) (NaBH₄) | Conversion of hydroxymorpholine keto precursor to a diastereomeric mixture of diols. acs.org |

| 2 | Cyclization | Sulfuric acid (H₂SO₄), Methylene (B1212753) chloride (CH₂Cl₂) | Formation of the 2-(substituted phenyl)-3,5,5-trimethylmorpholine ring via acid-catalyzed dehydration and intramolecular cyclization. acs.org |

| 3 | N-Alkylation (optional) | Methyl iodide or reductive alkylation (e.g., acetaldehyde (B116499) and sodium triacetoxyborohydride) | Introduction of substituents on the morpholine nitrogen. nih.govacs.org |

This methodology allows for the synthesis of various analogues by modifying the phenyl substituent or by further derivatizing the morpholine nitrogen. nih.govacs.org

Methods for Stereoselective Synthesis of Enantiopure Trimethylmorpholine Derivatives

Achieving stereocontrol is paramount in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. Several strategies have been developed for the stereoselective synthesis of substituted morpholines.

One effective approach begins with enantiomerically pure amino alcohols. nih.govnih.gov A four-step synthesis has been described for producing cis-3,5-disubstituted morpholines where the key step is a palladium-catalyzed carboamination. This reaction couples an O-allyl ethanolamine derivative with an aryl or alkenyl halide, generating the morpholine products as single stereoisomers. nih.govnih.gov The stereochemistry of the starting amino alcohol is transferred to the final product. The proposed mechanism involves a syn-aminopalladation followed by reductive elimination to yield the cis-substituted morpholine. nih.gov

Copper-promoted reactions also offer a pathway to stereoselective morpholine synthesis. A copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes allows for the intramolecular addition of an alcohol and the intermolecular addition of an amine across a double bond, yielding 2-aminomethyl morpholines with high diastereoselectivity. nih.gov Furthermore, polymer-supported synthesis using immobilized amino acids like serine or threonine as chiral starting materials can lead to the stereoselective formation of morpholine-3-carboxylic acids. nih.gov

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another powerful method, capable of producing 2,3,5-trisubstituted morpholines with excellent diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to >99.9 ee). rsc.org

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are crucial for the synthesis of complex molecules, allowing for the functionalization of specific sites in the presence of other reactive groups. In morpholine synthesis, these strategies can dictate which bonds are formed and where substituents are placed.

Regioselectivity is demonstrated in the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts, which can be controlled to produce specific C-substituted morpholines. rsc.org The choice of reactants and conditions influences the site of attack and the resulting substitution pattern.

Palladium-catalyzed C2 arylation of quinolines provides an example of regioselective C-H activation, a modern synthetic tool. mdpi.com While not directly on a morpholine ring, the principles of directing a reaction to a specific C-H bond are applicable to advanced heterocyclic synthesis. Similarly, regioselective synthesis of N-substituted aminoquinazolinones has been achieved by carefully selecting the catalyst and reaction conditions (e.g., p-TsOH vs. TMSCl) to control the position of substitution. rsc.org

A chemo- and regioselective one-pot synthesis of functionalized indoles and imidazoles has been developed that proceeds under mild, catalyst-free conditions, highlighting how reaction design can precisely control outcomes. mdpi.com These advanced strategies, focusing on the selective manipulation of functional groups and reaction sites, are essential for building the complex and diverse morpholine analogues required for modern chemical research.

Synthesis of Related Trimethylmorpholine Isomers and Metabolites

While specific literature on the direct synthesis of this compound is limited, the general principles of substituted morpholine synthesis can be applied. These methods often involve the cyclization of appropriate amino alcohol precursors. The synthesis of closely related dimethylmorpholine isomers provides valuable insight into the potential routes for accessing trimethylated analogues.

Preparation of 2,3,6-Trimethylmorpholine (B2780186) Isomers

Detailed synthetic procedures for 2,3,6-trimethylmorpholine are not extensively documented in readily available literature. However, a general and efficient method for the synthesis of substituted morpholines, which could be adapted for 2,3,6-trimethylmorpholine, involves a sequence of coupling, cyclization, and reduction reactions starting from easily accessible amino alcohols and α-halo acid chlorides. This methodology has been successfully applied to produce a variety of mono-, di-, and trisubstituted morpholines. For instance, the synthesis of (2R,3S,6S)-2,3,6-trimethylmorpholine has been reported with a 72% yield. thieme-connect.com

A plausible synthetic route could involve the reaction of a suitably substituted amino alcohol, such as 2-amino-1-butanol (for the 2,3-dimethyl portion), with a propylene (B89431) oxide derivative or a related three-carbon synthon to introduce the 6-methyl group and facilitate cyclization. Stereoselective synthesis would require the use of chiral starting materials and controlled reaction conditions to achieve the desired diastereomer.

Synthesis of 2-Hydroxy-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine (Hydroxybupropion)

Hydroxybupropion (B195616), a major active metabolite of bupropion (B1668061), is a well-studied trimethylmorpholine derivative. Its synthesis is of significant interest due to its pharmacological activity. One common synthetic approach involves the reaction of 2-bromo-3'-chloropropiophenone (B15139) with 2-amino-2-methyl-1-propanol. This reaction, when refluxed in acetonitrile, can produce hydroxybupropion in high yields, reportedly around 90%.

A convergent synthetic approach has also been developed for the preparation of 2-substituted morpholinols like hydroxybupropion. This method utilizes the nucleophilic addition of a Grignard reagent to a chiral morpholin-2-one (B1368128) intermediate. For example, (3S)-3,5,5-trimethylmorpholin-2-one can be reacted with 3-chlorophenylmagnesium bromide to yield (2S,3S)-hydroxybupropion. nih.gov This approach offers good stereochemical control.

The key steps in these syntheses are summarized in the table below:

| Starting Material 1 | Starting Material 2 | Key Reaction | Product | Reported Yield |

| 2-Bromo-3'-chloropropiophenone | 2-Amino-2-methyl-1-propanol | Cyclization | Hydroxybupropion | ~90% |

| (3S)-3,5,5-Trimethylmorpholin-2-one | 3-Chlorophenylmagnesium bromide | Grignard Addition | (2S,3S)-Hydroxybupropion | 32% |

Methodological Improvements in Analogue Synthesis Yield and Purity

Efforts to improve the yield and purity of morpholine analogue syntheses have led to several methodological advancements. In the synthesis of hydroxybupropion analogues, purification can be challenging due to the presence of reagents like 2,6-lutidine. A modified approach using a "proton sponge" (1,8-bis(dimethylamino)naphthalene) has been shown to facilitate easier purification and provide good yields. nih.gov

Catalytic Systems in Morpholine Synthesis

The development of catalytic systems has revolutionized the synthesis of heterocyclic compounds, including morpholines. Both organocatalysis and metal-catalysis have been employed to facilitate efficient and stereoselective morpholine ring formation.

Application of Organo- and Metal-Catalysis in Heterocycle Formation

A variety of catalytic methods have been developed for the synthesis of substituted morpholines. oup.comoup.comnih.gov These reactions often focus on the efficient formation of the key C-N and C-O bonds of the morpholine ring.

Metal-Catalysis: Transition metals such as palladium, copper, and indium have been used to catalyze the synthesis of morpholines.

Palladium-catalyzed carboamination reactions between substituted ethanolamine derivatives and aryl or alkenyl bromides provide access to cis-3,5-disubstituted morpholines. nih.gov

Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates can produce highly substituted morpholines. nih.govacs.org Copper has also been used to promote the oxyamination of alkenes to form aminomethyl-functionalized morpholines. nih.gov

Indium(III)-catalyzed intramolecular reductive etherification offers an efficient route to various 2-substituted, and 2,3-, 2,5-, 2,6-disubstituted morpholines with high diastereoselectivity. oup.comoup.com

Organocatalysis: Organocatalysis provides a metal-free alternative for the enantioselective synthesis of morpholine derivatives. For example, chiral phosphoric acids have been used to catalyze the intramolecular cyclization of amino alcohols, leading to the formation of chiral morpholines.

The table below summarizes some catalytic approaches to morpholine synthesis:

| Catalyst Type | Reaction Type | Starting Materials | Product Type |

| Palladium | Carboamination | Substituted ethanolamines, Aryl/alkenyl bromides | cis-3,5-Disubstituted morpholines nih.gov |

| Copper | Three-component reaction | Amino alcohols, Aldehydes, Diazomalonates | Highly substituted morpholines nih.govacs.org |

| Indium(III) | Intramolecular reductive etherification | Keto alcohols | Substituted morpholines oup.comoup.com |

| Chiral Phosphoric Acid | Intramolecular cyclization | Amino alcohols | Chiral morpholines |

Green Chemistry Principles in this compound Synthesis

While specific green chemistry approaches for this compound are not detailed in the literature, the principles of green chemistry are increasingly being applied to the synthesis of morpholines in general. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

One notable green approach is the use of ethylene sulfate as a reagent for the conversion of 1,2-amino alcohols to morpholines. acs.orgnih.govchemrxiv.orgacs.orgchemrxiv.org This method is described as a simple, high-yielding, one or two-step, redox-neutral protocol that uses inexpensive reagents. acs.orgnih.govchemrxiv.orgacs.orgchemrxiv.org This approach avoids the use of hazardous reagents like chloroacetyl chloride and the associated waste from reduction steps. chemrxiv.org

Another green strategy involves the use of N-formylmorpholine as a green solvent in organic synthesis. ajgreenchem.com N-formylmorpholine itself can be synthesized from morpholine and formic acid under optimized conditions. ajgreenchem.com The development of catalytic reactions, particularly those that can be performed in environmentally benign solvents like water or ethanol, also contributes to the green synthesis of morpholines. The use of reductive amination with reagents like 2-picoline borane (B79455) in protic solvents is another example of a greener synthetic route. nih.govmasterorganicchemistry.com

Stereochemical Investigations of 2,3,5 Trimethylmorpholine

Isomeric Forms and Stereoisomers of 2,3,5-Trimethylmorpholine

This compound has three chiral centers at the C2, C3, and C5 positions of the morpholine (B109124) ring. The presence of 'n' chiral centers can lead to a maximum of 2ⁿ stereoisomers. For this compound, this results in a theoretical maximum of 2³ = 8 stereoisomers. These stereoisomers exist as four pairs of enantiomers.

The spatial relationship between the methyl groups defines the relative configuration of the isomers, often described using cis and trans nomenclature. For a trisubstituted ring, the relationships can be described pairwise. For instance, the relationship between the C2 and C3 methyl groups can be cis or trans, and similarly for the C2/C5 and C3/C5 pairs. These relationships give rise to a set of diastereomers, which are stereoisomers that are not mirror images of each other. youtube.com

The possible diastereomeric relationships for the methyl groups are:

All-cis: All three methyl groups are on the same face of the ring.

cis,trans: Two methyl groups are cis to each other, while the third is trans to them.

All-trans: Each methyl group is on the opposite face of the ring relative to its neighbors.

Each of these diastereomeric forms is chiral and will exist as a pair of enantiomers.

Table 1: Possible Stereoisomers of this compound

| Relative Configuration | Description | Number of Stereoisomers |

| (2,3)-cis, (3,5)-cis | All three methyl groups are on the same face of the ring. | 2 (one pair of enantiomers) |

| (2,3)-cis, (3,5)-trans | The C2 and C3 methyls are on the same face; the C5 methyl is on the opposite face. | 2 (one pair of enantiomers) |

| (2,3)-trans, (3,5)-cis | The C2 and C3 methyls are on opposite faces; the C3 and C5 methyls are on the same face. | 2 (one pair of enantiomers) |

| (2,3)-trans, (3,5)-trans | The C2 and C3 methyls are on opposite faces; the C5 methyl is trans to the C3 methyl. | 2 (one pair of enantiomers) |

Determination of Absolute and Relative Configurations

The precise three-dimensional arrangement of atoms at a chiral center is its absolute configuration, described by the Cahn-Ingold-Prelog (R/S) system. wikipedia.org The relationship between substituents on a ring system is the relative configuration (cis/trans). ucalgary.ca Determining these configurations is essential for understanding structure-activity relationships.

Relative Configuration: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of substituents on a morpholine ring. For example, in studies of cis- and trans-2,6-dimethylmorpholine, the relative stereochemistry was established based on NMR chemical shifts and coupling constants. cdnsciencepub.com The cis-isomer, with both methyl groups established as equatorial, exhibits distinct downfield shifts for specific carbon atoms compared to the parent morpholine. cdnsciencepub.com Similar NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, could be applied to this compound to elucidate the spatial proximity of the methyl groups and thus their relative cis or trans arrangement.

Absolute Configuration: The absolute configuration of a chiral molecule is most definitively determined by X-ray crystallography of a single crystal. ucalgary.ca However, when this is not feasible, the absolute configuration can be inferred through chemical correlation. wikipedia.orglibretexts.org This involves synthesizing the chiral molecule from a starting material of known absolute configuration via a reaction sequence where the stereochemistry of the chiral centers is controlled and predictable. ucalgary.ca For instance, the chiral synthesis of 3-substituted morpholines has been achieved using serine enantiomers as a "chiral template," ensuring the final product has a known absolute configuration related to the starting amino acid.

Conformational Analysis of the Morpholine Ring System

The six-membered morpholine ring, like cyclohexane, is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the general plane of the ring) positions.

Generally, substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial substituents. cdnsciencepub.com In substituted morpholines, the conformational preference is dictated by the energetic cost of placing each substituent in an axial position.

For this compound, the most stable conformation for any given isomer will be the chair form that maximizes the number of methyl groups in equatorial positions.

All-cis Isomer: In the all-cis isomer, a chair conformation exists where all three methyl groups can simultaneously occupy equatorial positions. This arrangement would be expected to be particularly stable due to the absence of significant 1,3-diaxial steric strain.

Other Isomers: For isomers with trans relationships, at least one methyl group must occupy an axial position in any given chair conformation. The ring may undergo a "ring flip" to an alternative chair conformation. The equilibrium between these two chair forms will favor the conformer that places the largest or most numerous substituents in equatorial positions. Studies on related dimethylmorpholine systems confirm that isomers with diequatorial substituents are the most stable. cdnsciencepub.com

Table 2: Predicted Conformational Preferences for this compound Isomers

| Isomer (Example) | Substituent Orientations in Most Stable Chair | Predicted Stability | Rationale |

| all-cis | 2-eq, 3-eq, 5-eq | High | All three methyl groups occupy equatorial positions, minimizing steric strain. |

| (2,3)-trans, (3,5)-cis | 2-ax, 3-eq, 5-eq or 2-eq, 3-ax, 5-ax | Moderate | An equilibrium of chair forms exists, with one methyl group being axial in the more stable conformer. |

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. europeanpharmaceuticalreview.com For polar and low molecular weight compounds like morpholine (B109124) and its derivatives, which can be challenging to analyze by gas chromatography without derivatization, LC-MS is particularly suitable. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for these types of analytes. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating highly polar compounds. nih.gov The separated analytes are then introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and usually produces protonated molecular ions [M+H]⁺. nih.govnih.gov

Method development and validation are crucial for accurate quantification. nih.gov Validation parameters include determining the linear range, limits of detection (LOD), and limits of quantification (LOQ). For instance, a validated method for morpholine in fruit commodities using HILIC-ESI-MS/MS achieved an LOQ of 0.01 μg/g, with recoveries ranging from 84% to 120%. nih.gov Similarly, another method for morpholine in apples reported an LOD of 2 µg/kg and an LOQ of 5 µg/kg. nifc.gov.vn These methods demonstrate the high sensitivity and selectivity of LC-MS for analyzing morpholine analogues in complex matrices. researchgate.netnifc.gov.vn

Table 1: Typical LC-MS Parameters for Morpholine Analysis

| Parameter | Description |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) nih.gov |

| Column | e.g., Waters Acquity BEH HILIC researchgate.net |

| Mobile Phase | Gradient elution with an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode nih.gov |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) for high selectivity and quantification nih.gov |

| LOD/LOQ | Typically in the low μg/kg range researchgate.netnifc.gov.vn |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound by measuring its mass with very high accuracy. rsc.org Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass-to-charge ratios to several decimal places. thermofisher.comthermofisher.com This precision allows for the calculation of a unique elemental formula. researchgate.net

The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu For 2,3,5-Trimethylmorpholine, with the chemical formula C₇H₁₅NO, the theoretical exact mass can be calculated as follows:

Carbon (¹²C): 7 × 12.000000 = 84.000000 Da

Hydrogen (¹H): 15 × 1.007825 = 15.117375 Da

Nitrogen (¹⁴N): 1 × 14.003074 = 14.003074 Da

Oxygen (¹⁶O): 1 × 15.994915 = 15.994915 Da

Total Exact Mass: 129.115364 Da

An HRMS measurement of the protonated molecule [M+H]⁺ would yield a value very close to 130.12319 Da (129.115364 + 1.007825). The instrument's ability to provide mass accuracy within a few parts per million (ppm) allows for the confident assignment of the C₇H₁₅NO formula, distinguishing it from other potential formulas with the same nominal mass. rsc.orgthermofisher.com

Table 2: Exact Masses of Relevant Isotopes and Calculated Mass for C₇H₁₅NO

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Hydrogen | ¹H | 1.007825 |

| Carbon | ¹²C | 12.000000 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

| Compound | Formula | Calculated Exact Mass (Da) |

Fragmentation Pattern Analysis of Trimethylmorpholine and its Analogues

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, molecular ions often break apart into smaller, characteristic fragment ions. wikipedia.org The resulting fragmentation pattern serves as a molecular fingerprint that provides valuable structural information. wikipedia.orgchemguide.co.uk For morpholine and its analogues, fragmentation is dictated by the presence of the ether and secondary/tertiary amine functional groups.

The primary fragmentation mechanisms for compounds like this compound are expected to be:

Alpha-Cleavage: This is a dominant pathway for both amines and ethers. slideshare.net The cleavage occurs at the bond adjacent to the heteroatom (nitrogen or oxygen), leading to the formation of a stable carbocation or radical. For this compound, cleavage adjacent to the nitrogen could result in the loss of a methyl radical (CH₃•) from the C2 or C5 positions.

Ring Cleavage: The morpholine ring can open and subsequently fragment. Common losses include the expulsion of small, stable neutral molecules.

Loss of Alkyl Groups: The three methyl groups attached to the morpholine ring are susceptible to cleavage, leading to fragment ions corresponding to the loss of a methyl radical (M-15).

Based on these principles, a proposed fragmentation pattern for the molecular ion of this compound (m/z 129) would include key fragment ions that can be used for its identification.

Table 3: Plausible Fragment Ions for this compound (M⁺ = 129)

| m/z | Proposed Loss | Proposed Fragment Structure/Description |

|---|---|---|

| 114 | Loss of CH₃• (15) | Ion resulting from alpha-cleavage with loss of a methyl group from C2 or C5. |

| 100 | Loss of C₂H₅• (29) | Ion resulting from cleavage of the ethyl group equivalent from the ring. |

| 86 | Loss of C₃H₇• (43) | Fragment from ring cleavage. |

| 72 | - | Fragment containing the nitrogen atom and adjacent carbons. |

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org Fourier-Transform Infrared (FTIR) spectroscopy is a modern method that collects a high-resolution spectrum over a wide range simultaneously, offering significant advantages in speed and sensitivity. nih.gov

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific structural features. By analyzing the spectra of morpholine and its substituted derivatives, the key vibrational modes for this compound can be predicted. nih.govresearchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups, as well as the methine (C-H) protons, are expected in the 2850-3000 cm⁻¹ region. vscht.cz

C-H Bending: Bending vibrations for the methyl and methylene groups will appear in the 1350-1470 cm⁻¹ range. vscht.cz

C-O-C Stretching: The asymmetric stretching of the ether linkage is a strong, characteristic band typically found in the 1150-1085 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected in the 1250-1020 cm⁻¹ range. vscht.cz

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950-3000 | Asymmetric C-H Stretch | -CH₃ |

| 2850-2960 | Symmetric C-H Stretch | -CH₂, -CH₃ |

| 1450-1470 | C-H Bending (Scissoring) | -CH₂ |

| 1370-1380 | C-H Bending (Umbrella) | -CH₃ |

| 1085-1150 | Asymmetric C-O-C Stretch | Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array (PDA) Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. scienceready.com.au This technique is most effective for molecules containing chromophores—structural moieties that absorb light—such as conjugated π-systems, double bonds, or aromatic rings. scienceready.com.aunih.gov

Saturated heterocyclic compounds like morpholine and its alkylated derivatives, including this compound, lack significant chromophores. nih.gov The electrons in their sigma (σ) bonds and the non-bonding electrons on the nitrogen and oxygen atoms require high energy (short wavelengths, typically <200 nm) for excitation. scienceready.com.au Consequently, this compound is not expected to exhibit significant absorbance in the standard UV-Vis range of 200-800 nm.

This property has important implications for analytical methods. When using High-Performance Liquid Chromatography (HPLC), a Photodiode Array (PDA) detector, which records UV-Vis spectra of the eluting compounds, would show poor sensitivity for this compound. The compound would be largely transparent to the detector, making direct quantification difficult or impossible without a derivatization step to attach a UV-absorbing chromophore.

Other Spectroscopic Techniques for Structural Analysis

While MS and IR spectroscopy provide foundational data, other techniques can offer complementary information for a complete structural elucidation of this compound.

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light and provides information on molecular vibrations. researchgate.net Raman spectroscopy is highly complementary to IR spectroscopy. For cyclic molecules like morpholine, it has been used effectively to study low-frequency vibrations and to analyze conformational isomers, such as the chair and boat forms, in different physical states (liquid vs. aqueous solution). researchgate.netacs.org

X-ray Crystallography (XRD): If this compound or a suitable salt can be crystallized, single-crystal X-ray diffraction can determine its precise three-dimensional structure in the solid state. This method provides definitive information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is invaluable for a molecule with multiple chiral centers like this compound. unife.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not detailed in this section, NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. It would be essential for unambiguously assigning the positions of the methyl groups and their relative stereochemistry (cis/trans isomers) in the this compound structure.

Theoretical and Computational Studies of 2,3,5 Trimethylmorpholine

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the properties of molecules like 2,3,5-trimethylmorpholine. These calculations provide insights into the molecule's three-dimensional structure, stability, and electronic characteristics.

Geometry Optimization and Conformational Landscapes

A crucial first step in computational analysis is geometry optimization, which determines the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, with a morpholine (B109124) ring and three methyl substituents, multiple conformations are possible. A thorough conformational analysis would be required to identify the various stable isomers (conformers) and the energy barriers between them. This would typically involve rotating the methyl groups and considering the puckering of the morpholine ring to map out the complete conformational landscape. However, specific studies detailing the optimized geometry and conformational preferences of this compound are not readily found.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule dictates its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For this compound, such calculations would reveal how the trimethyl substitution pattern influences the electron distribution within the morpholine ring, but specific HOMO-LUMO energy values and orbital visualizations from dedicated studies are not available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which are invaluable for identifying and characterizing molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound would aid in the interpretation of experimental NMR spectra. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an infrared (IR) spectrum to specific molecular motions. Despite the utility of these predictive methods, published computational data for the NMR and vibrational spectra of this compound are absent from the current body of scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational changes, and interactions with other molecules, such as solvents. An MD simulation of this compound could reveal how the molecule behaves in a solution over time, including the flexibility of the ring and the rotation of the methyl groups. This information is crucial for understanding its macroscopic properties. At present, there are no specific molecular dynamics simulation studies focused on this compound to report on.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely pathway for a reaction to occur. For this compound, this could involve studying its synthesis or its reactions with other chemical species. However, there is a lack of published computational studies that elucidate specific reaction mechanisms involving this compound.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are often used to develop predictive models. In the context of this compound, computational SAR studies would require a dataset of related molecules with known activities to determine which structural features are important. Such studies are not currently available in the scientific literature for this specific compound.

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Morpholine (B109124) Ring System of 2,3,5-Trimethylmorpholine

The morpholine ring is a saturated heterocycle containing both a secondary amine and an ether linkage. The nitrogen atom imparts basic and nucleophilic character, while the oxygen atom can participate in hydrogen bonding and coordination. researchgate.netijprems.com

N-Alkylation, N-Acylation, and N-Arylation: The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles. N-alkylation, N-acylation, and N-arylation are common transformations for morpholine and its derivatives. nih.govchemrxiv.org For this compound, these reactions would lead to the corresponding N-substituted products. For instance, reaction with an alkyl halide would yield a quaternary ammonium (B1175870) salt, while reaction with an acyl chloride or anhydride (B1165640) would form an N-acylmorpholine.

Ring Opening: Under harsh conditions, such as treatment with strong acids or reducing agents, the morpholine ring can undergo cleavage. The ether linkage is generally more robust than the C-N bonds, but ring-opening reactions are possible, particularly with specialized reagents. acs.org

Complex Formation: The nitrogen and oxygen atoms can act as ligands, coordinating to metal ions to form metal complexes. This property is utilized in catalysis and materials science. e3s-conferences.org

Functional Group Transformations on Substituents

The three methyl groups on the this compound ring offer sites for further functionalization, although these reactions are generally less facile than those involving the nitrogen atom.

Oxidation of Methyl Groups: Strong oxidizing agents can potentially oxidize the methyl groups to hydroxymethyl, formyl, or carboxyl groups. The specific outcome would depend on the reagent and reaction conditions.

Halogenation: Radical halogenation could introduce halogen atoms onto the methyl groups, creating reactive intermediates for subsequent nucleophilic substitution reactions. solubilityofthings.comub.edu This would provide a pathway to introduce a wide variety of functional groups onto the substituents.

Rearrangement Reactions relevant to related chemical structures and potential applications in synthesis

While specific rearrangement reactions involving this compound are not detailed in the literature, several classical rearrangements are highly relevant to the synthesis and modification of the morpholine scaffold. acs.orgnih.gov

Claisen Rearrangement: A Claisen rearrangement involving an allyl vinyl ether can be a powerful tool for constructing substituted morpholine precursors. nih.gov

Aza-Benzilic Ester Rearrangement: This type of rearrangement has been utilized in the catalytic enantioselective synthesis of morpholinones, which are precursors to morpholines. acs.org

These rearrangements are typically employed in the de novo synthesis of the morpholine ring rather than as a transformation of a pre-existing substituted morpholine like the 2,3,5-trimethyl derivative. nih.gov

Cycloaddition Reactions and Their Application

Cycloaddition reactions are a cornerstone of heterocyclic synthesis and can be applied to the formation of the morpholine ring or to reactions involving its derivatives. nih.govbeilstein-journals.org

[3+2] Cycloaddition: Morpholine itself can participate in cycloaddition reactions. For example, morpholine can mediate the defluorinative cycloaddition of gem-difluoroalkenes and organic azides to form 1,2,3-triazoles with a morpholine substituent. nih.govbeilstein-journals.org This highlights the potential for the nitrogen atom of this compound to act as a nucleophile in initiating such transformations.

Synthesis via Cycloaddition: The morpholine ring system itself can be constructed through cycloaddition strategies. For instance, the reaction of aziridines with certain carbonyl compounds can lead to morpholine derivatives.

Oxidative and Reductive Transformations

The morpholine ring and its substituents can undergo both oxidative and reductive transformations. khanacademy.org

Oxidation:

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide, a common transformation for tertiary amines.

C-H Oxidation: Oxidation of the C-H bonds adjacent to the nitrogen or oxygen atoms can occur, potentially leading to ring-opened products or the formation of lactams (morpholinones).

Reduction:

Reductive Amination: While this compound is already a saturated heterocycle, reductive amination is a key method for synthesizing substituted morpholines.

Reduction of N-Oxides: If an N-oxide of this compound were formed, it could be reduced back to the parent amine.

Mechanistic Studies of this compound-Related Reactions

Mechanistic studies provide insight into the pathways of reactions involving morpholine derivatives.

Urethane Formation: Computational studies have investigated the role of morpholine and 4-methylmorpholine as catalysts in urethane formation. These studies reveal a multi-step mechanism where the morpholine acts as a proton shuttle. nih.gov

Palladium-Catalyzed Carboamination: The mechanism of palladium-catalyzed carboamination to form substituted morpholines has been proposed to proceed through an oxidative addition of an aryl bromide to a Pd(0) complex, followed by Pd-N bond formation and syn-aminopalladation. nih.gov

Gold-Catalyzed Cyclization: Gold-catalyzed cyclization of alkynylamines or alkynylalcohols to form morpholine derivatives is suggested to involve a cascade of cyclization and isomerization steps. rsc.org

These mechanistic investigations, while not specific to this compound, provide a framework for understanding the reactivity of this and other substituted morpholines.

Interactive Data Table: Summary of Potential Reactions

| Reaction Type | Reagents | Potential Product(s) |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Methyl-2,3,5-trimethylmorpholinium iodide |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acetyl-2,3,5-trimethylmorpholine |

| N-Oxidation | Oxidizing Agent (e.g., H₂O₂) | This compound N-oxide |

| Radical Halogenation | NBS, light | Brominated methyl substituents |

Advanced Synthetic Transformations and Derivatives

Derivatization Strategies for Enhancing Molecular Complexity

A thorough review of scientific databases and literature reveals a lack of specific studies focused on the derivatization of 2,3,5-trimethylmorpholine to enhance its molecular complexity. General derivatization strategies for the morpholine (B109124) core often involve reactions at the nitrogen atom or functionalization of the carbon backbone. However, detailed research findings, including specific reagents, reaction conditions, and the characterization of resulting complex molecules originating from this compound, are not available.

Synthesis of N-Substituted and C-Substituted Trimethylmorpholine Derivatives

While the synthesis of N-substituted and C-substituted morpholine derivatives is a broad and well-documented field of organic chemistry, specific methodologies and examples for the synthesis of derivatives starting from this compound are not described in the available literature. Research on the introduction of various substituents at the nitrogen (N-substitution) or the carbon atoms (C-substitution) of the this compound ring, including reaction schemes and spectroscopic data of the products, remains to be published.

Exploitation of this compound as a Chiral Building Block in Asymmetric Synthesis

The potential of this compound as a chiral building block in asymmetric synthesis has not been explored in the reviewed scientific literature. Due to the presence of multiple stereocenters, chiral isomers of this compound could theoretically serve as scaffolds or ligands in stereoselective transformations. However, there are no documented studies on its resolution into enantiomers or its application in asymmetric synthesis to induce chirality in new molecules.

Development of Novel Heterocyclic Systems Incorporating the Trimethylmorpholine Moiety

The development of new heterocyclic systems that incorporate the this compound moiety is another area where specific research is not currently available. The fusion or linkage of the this compound ring to other heterocyclic systems could lead to novel chemical entities with unique properties. However, synthetic routes to such fused or linked systems and the characterization of the resulting novel heterocyclic structures have not been reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.